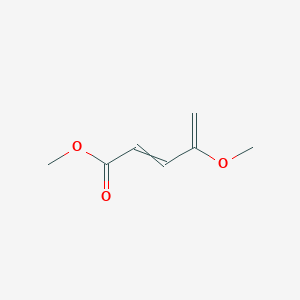

Methyl 4-methoxypenta-2,4-dienoate

Description

Properties

CAS No. |

61203-78-9 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

methyl 4-methoxypenta-2,4-dienoate |

InChI |

InChI=1S/C7H10O3/c1-6(9-2)4-5-7(8)10-3/h4-5H,1H2,2-3H3 |

InChI Key |

KYIWOELWVVCXSP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=C)C=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

A solution of 4-methoxypenta-2,4-dienoic acid (1.0 equiv) in anhydrous methanol is cooled to 0°C, followed by dropwise addition of thionyl chloride (1.2 equiv). The mixture is stirred for 4–6 hours at room temperature, during which the acid undergoes protonation, nucleophilic attack by methanol, and subsequent elimination of $$ \text{SO}_2 $$ and $$ \text{HCl} $$.

Workup and Yield

After quenching with aqueous $$ \text{NaHCO}3 $$, the product is extracted with dichloromethane, dried over $$ \text{MgSO}4 $$, and concentrated under reduced pressure. Typical yields range from 75% to 85%.

| Parameter | Detail |

|---|---|

| Temperature | 0°C (initial), then 25°C |

| Reaction Time | 4–6 hours |

| Key Reagents | $$ \text{MeOH} $$, $$ \text{SOCl}_2 $$ |

| Purification | Column chromatography ($$ \text{SiO}_2 $$, hexane/EtOAc) |

Diels-Alder Cycloaddition Followed by Functional Group Interconversion

A two-step strategy employs a Diels-Alder reaction to construct the diene framework, followed by esterification and methoxy group installation.

Diene Synthesis

A substituted furan or pyrone (e.g., 4-methoxy-α-pyrone) serves as the diene precursor. Acid-promoted cyclization of β-ketoesters, as reported in natural product synthesis, generates the diene system. For example, treatment of methyl 3-oxo-4-methoxypent-4-enoate with $$ \text{HCl} $$ in $$ \text{CH}2\text{Cl}2 $$ induces cyclization to form the dienoate ester.

Claisen Condensation of Methyl Acetoacetate

A modified Claisen condensation between methyl acetoacetate and a methoxy-substituted allylic halide constructs the dienoate skeleton.

Reaction Protocol

Methyl acetoacetate (1.2 equiv) is deprotonated with $$ \text{NaH} $$ in THF, followed by addition of 4-methoxyallyl bromide (1.0 equiv). The mixture is refluxed for 8 hours, yielding the conjugated dienoate after acidic workup.

Limitations and Optimization

This method suffers from competing aldol side reactions. Employing bulky bases (e.g., LDA) at low temperatures (−40°C) suppresses enolate polymerization, improving yields to 60–70%.

Oxidative Cleavage of Allyl Ethers

Oxoammonium salt-mediated oxidative cleavage of allyl ethers provides a route to α,β-unsaturated esters.

Procedure from Allyl Alcohols

(2E,4E)-5-Methoxypenta-2,4-dien-1-ol is treated with an oxoammonium salt (e.g., 1a) in the presence of commercial bleach ($$ \text{NaOCl} $$) to oxidize the alcohol to the corresponding acid, which is subsequently esterified.

| Oxidation Agent | Time | Yield |

|---|---|---|

| Oxoammonium salt 1a | 2 h | 78% |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Esterification | High yield, simple setup | Requires pre-synthesized acid |

| Diels-Alder | Builds complex skeletons | Multi-step, moderate yields |

| Claisen Condensation | Atom-economic | Side reactions |

| Oxidative Cleavage | Selective oxidation | Expensive reagents |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxypenta-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Production of alcohols and alkanes.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methoxypenta-2,4-dienoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-methoxypenta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the reactants. Its effects are mediated through the formation of intermediate species and the subsequent transformation into final products.

Comparison with Similar Compounds

Key Observations :

- Aryl Substituents: Compounds with aromatic substituents (e.g., benzodioxole in methyl piperate) exhibit extended conjugation, as evidenced by UV-Vis λmax at ~265 nm in analogs like 2-hydroxypenta-2,4-dienoate . This enhances stability and alters reactivity in photochemical pathways .

- Heterocyclic Substituents: Furyl and thiophenyl groups increase planarity and polarizability, leading to higher melting points (e.g., 68–70°C for furan derivatives) compared to non-aromatic analogs .

- Electron-Donating Groups: The 4-methoxy group in the target compound likely enhances electron density at the diene system, favoring nucleophilic attacks or cycloadditions, similar to ethyl 5-phenylpenta-2,4-dienoate’s reactivity in Pd-catalyzed isomerizations .

Ester Group Variations

Replacing the methyl ester with ethyl (e.g., ethyl 5-phenylpenta-2,4-dienoate) marginally increases steric bulk but has minimal electronic impact. However, ethyl esters may exhibit lower volatility and altered solubility in nonpolar solvents . For example, ethyl (2E,4E)-5-(2-(hydroxymethyl)phenyl)penta-2,4-dienoate was synthesized in 79% yield via silyl ether deprotection, demonstrating the versatility of ester groups in functional group transformations .

Stereochemical Considerations

The (2E,4E) configuration is prevalent in bioactive and synthetic intermediates. For instance:

- Isomerization: Pd-catalyzed isomerization of methyl 5-phenylpenta-2,4-dienoate stereospecifically yields transoid or cisoid dinuclear adducts, highlighting the role of stereochemistry in transition-metal interactions .

- Bioactivity: Bicyclic fatty acids containing methyl penta-2,4-dienoate moieties (e.g., compound 4 in ) show geometry-dependent antibacterial activity, where Z-configuration at ∆4 enhances bioactivity .

Q & A

Q. Table 1: Representative Syntheses of Dienoate Derivatives

Advanced: How does this compound interact with bacterial hydrolases in biodegradation pathways?

Answer:

In bacterial catabolism (e.g., Pseudomonas spp.), analogous dienoates undergo enzymatic hydrolysis. Key steps include:

- Hydrolase activity : EC 3.7.1.13 enzymes cleave conjugated dienoates (e.g., 2-hydroxy-6-oxohexa-2,4-dienoate) to anthranilate and 2-hydroxypenta-2,4-dienoate .

- Downstream metabolism : 2-Hydroxypenta-2,4-dienoate is converted to pyruvate and acetyl-CoA via hydratase (BphH) and aldolase (BphJ) .

Methodological considerations : - Enzyme assays : Monitor activity using UV-Vis (λ=280 nm for aromatic intermediates).

- Metabolite profiling : LC-MS identifies intermediates like 4-hydroxy-2-oxovalerate .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

- ¹H/¹³C NMR : Assign double-bond geometry (trans: J = 15 Hz; cis: J = 10 Hz). Methoxy groups appear at δ ~3.7 ppm (¹H) and δ ~51 ppm (¹³C) .

- IR spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and conjugated diene C=C (~1600 cm⁻¹).

- Mass spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., [M+H]⁺ for C₈H₁₀O₃: m/z 154.0630) .

Advanced: How do computational models predict the reactivity of this compound in cycloadditions?

Answer:

- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions.

- Transition-state modeling : Identify steric/electronic effects of methoxy substituents on endo/exo preference .

- Solvent effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction kinetics.

Basic: What purification challenges arise with this compound, and how are they resolved?

Answer:

- Challenge : Co-elution of stereoisomers in silica gel chromatography.

- Solution : Use chiral stationary phases (e.g., amylose-based columns) or recrystallization from hexane/EtOAc.

- Purity validation : HPLC with UV detection (≥95% purity threshold) .

Advanced: How do structural modifications influence enzymatic hydrolysis rates of dienoate derivatives?

Answer:

- Substituent effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, accelerating hydrolase activity .

- Steric hindrance : Bulky substituents reduce binding affinity to hydrolase active sites (e.g., kcat decreases by 50% for tert-butyl vs. methyl esters) .

- Kinetic assays : Michaelis-Menten parameters (e.g., Km, Vmax) quantify enzyme-substrate interactions .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, safety goggles, and fume hoods mitigate exposure risks.

- First aid : Immediate rinsing with water for skin/eye contact (≥15 minutes) .

- Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced: What contradictions exist in reported degradation pathways of dienoates, and how are they resolved?

Answer:

- Contradiction : Some studies report 2-hydroxy-6-oxohexa-2,4-dienoate as a terminal metabolite , while others identify further breakdown to pyruvate .

- Resolution : Isotopic labeling (¹³C) tracks carbon flow, confirming dual pathways depending on bacterial strain (e.g., Pseudomonas putida vs. Brevibacterium spp.) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.